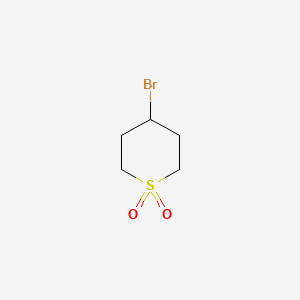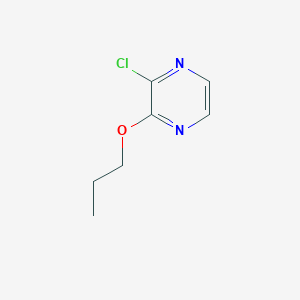![molecular formula C12H10F3N3O2 B1527307 5-メチル-1-{[4-(トリフルオロメチル)フェニル]メチル}-1H-1,2,3-トリアゾール-4-カルボン酸 CAS No. 1111881-70-9](/img/structure/B1527307.png)
5-メチル-1-{[4-(トリフルオロメチル)フェニル]メチル}-1H-1,2,3-トリアゾール-4-カルボン酸
説明
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10F3N3O2 and its molecular weight is 285.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
5-メチル-1-{[4-(トリフルオロメチル)フェニル]メチル}-1H-1,2,3-トリアゾール-4-カルボン酸の用途に関する包括的な分析
創薬: 1,2,3-トリアゾール誘導体は、修飾可能な構造とペプチド結合を模倣できることから、創薬において広く使用されています。 これらは、新しいファーマコフォアの創出と薬物様特性の最適化に役立っています .
有機合成: これらの化合物は、有機合成において汎用性の高い中間体として役立ち、クリックケミストリー反応を通じて複雑な分子の構築を促進します .
高分子化学: 高分子化学では、トリアゾール誘導体は、熱安定性と機械的特性が向上した新規ポリマーの設計に貢献しています .
超分子化学: トリアゾール環は、水素結合と金属配位に関与する能力により、超分子集合体におけるビルディングブロックとして機能します .
生体接合: トリアゾールは、さまざまな生体分子を表面または他の高分子に結合させる生体接合技術に使用されており、バイオセンサー開発に不可欠です .
ケミカルバイオロジー: これらの誘導体は、生物学的プロセスや酵素機能を研究するためのプローブや阻害剤として機能し、ケミカルバイオロジーで役割を果たしています .
蛍光イメージング: トリアゾール誘導体は、蛍光特性により、生物学的システムを可視化し、分子間相互作用を追跡するためのイメージング技術に使用されています .
材料科学: これらは、特定の電子特性、光学特性、または触媒特性を持つ先進材料の創出における可能性についても探求されています .
作用機序
Target of Action
Triazoles and carboxylic acids can interact with a variety of biological targets. For example, some triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . Carboxylic acids can act as ligands for a variety of receptors and enzymes, depending on their structure .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. For example, triazole antifungal agents inhibit the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects on other processes in the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a carboxylic acid group could potentially enhance the compound’s solubility in water, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to cell death or other cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH of the environment could affect the ionization state of the carboxylic acid group, potentially influencing the compound’s interaction with its target .
生化学分析
Biochemical Properties
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes and receptors, exhibiting versatile biological activities such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, and analgesic properties . The interactions between 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . Additionally, they can affect gene expression by binding to specific DNA sequences or transcription factors, thereby altering the transcriptional activity of target genes.
Molecular Mechanism
At the molecular level, 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, this compound can interact with receptors and modulate their activity, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity.
Metabolic Pathways
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy.
特性
IUPAC Name |
5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-10(11(19)20)16-17-18(7)6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJLVTLDKVKEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)

![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)





![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)
![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)

![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)
